3-(Diphenylmethoxy)azetidine
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Overview
Description
3-(Diphenylmethoxy)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C16H17NO It is characterized by a four-membered azetidine ring substituted with a diphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)azetidine can be achieved through various methods. . This method is efficient for constructing functionalized azetidines. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(Diphenylmethoxy)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diphenylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution reactions, which can modify biological molecules and alter their function . The azetidine ring’s strain and reactivity play a crucial role in its mechanism of action, allowing it to interact with various biological targets effectively .
Comparison with Similar Compounds
Azetidine: A simpler analogue with a four-membered ring but without the diphenylmethoxy group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: 3-(Diphenylmethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethoxy group enhances its stability and reactivity compared to simpler azetidines and aziridines .
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-benzhydryloxyazetidine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)16(18-15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
InChI Key |
PJMJEJMYGWNMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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